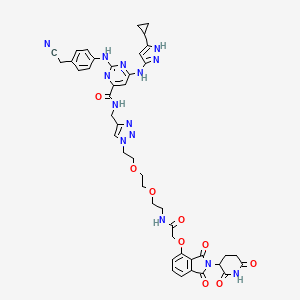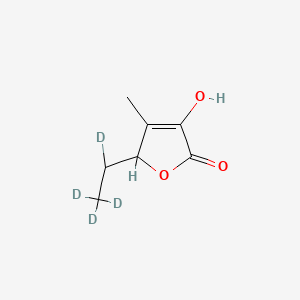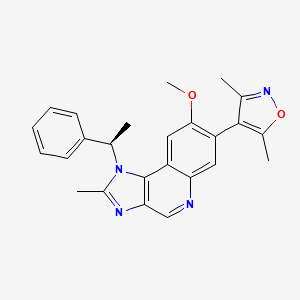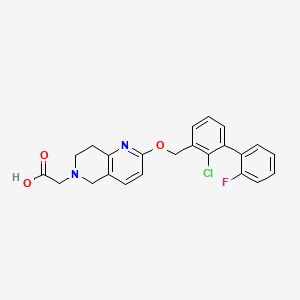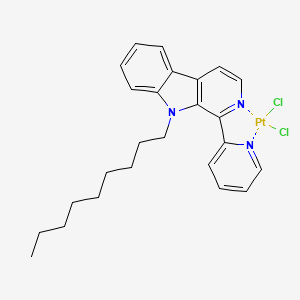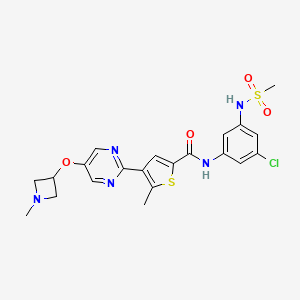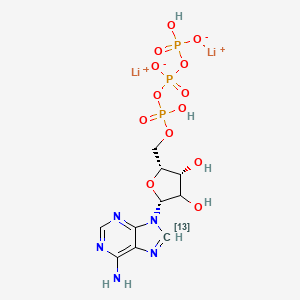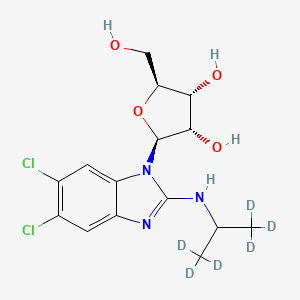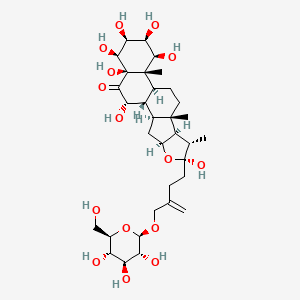
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is a complex organic compound that incorporates isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which allows for detailed studies in metabolic pathways, reaction mechanisms, and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate typically involves multiple steps, starting with the preparation of isotopically labeled precursors. The key steps include:
Preparation of Isotopically Labeled Precursors: The synthesis begins with the preparation of nitrogen-15 and carbon-13 labeled amino acids.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Thiol Addition: The thiol group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Final Assembly: The labeled intermediates are then coupled to form the final compound, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents and to ensure scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioethers.
科学的研究の応用
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is used extensively in scientific research due to its isotopic labels. Some key applications include:
Metabolic Studies: The compound is used to trace metabolic pathways in biological systems.
Reaction Mechanism Studies: Its isotopic labels help in elucidating reaction mechanisms in organic and inorganic chemistry.
Molecular Interaction Studies: The compound is used in NMR spectroscopy and mass spectrometry to study molecular interactions and dynamics.
Medical Research: It is used in the development of diagnostic tools and therapeutic agents.
作用機序
The compound exerts its effects through its interaction with specific molecular targets. The isotopic labels allow for detailed tracking of the compound within biological systems, providing insights into its mechanism of action. The pathways involved include:
Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions.
Binding Interactions: It can bind to proteins, nucleic acids, or other biomolecules, affecting their function and activity.
類似化合物との比較
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is unique due to its specific isotopic labeling. Similar compounds include:
Sodium;2-(acetylamino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks isotopic labels.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybutylsulfanyl)(2,3-13C2)propanoate: Similar structure but different side chain.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks carbon-13 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced capabilities for detailed scientific studies.
特性
分子式 |
C9H14NNaO4S |
|---|---|
分子量 |
258.25 g/mol |
IUPAC名 |
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate |
InChI |
InChI=1S/C9H15NO4S.Na/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);/q;+1/p-1/i5+1,8+1,10+1; |
InChIキー |
QTFBHAPDJOSUQI-XQAXRQKNSA-M |
異性体SMILES |
CC(=O)[15NH][13CH]([13CH2]SCC(C=C)O)C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)NC(CSCC(C=C)O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


